Enhanced Lipophilicity for Improved Membrane Permeability and Bioavailability Compared to 3',5'-Difluoroacetophenone
Compared to the core 3',5'-difluoroacetophenone scaffold, the addition of a 2-propoxy group to 1-(3,5-difluoro-2-propoxyphenyl)ethanone significantly increases its lipophilicity, a key property for optimizing pharmacokinetic profiles in drug discovery . This difference can be quantified by the computed partition coefficient (LogP). The target compound exhibits a calculated LogP of 2.9562, whereas its non-propoxylated analog, 1-(3,5-difluorophenyl)ethanone (3',5'-difluoroacetophenone), has a significantly lower calculated LogP of 1.48 .
| Evidence Dimension | Lipophilicity (Computed Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.9562 |
| Comparator Or Baseline | 1-(3,5-Difluorophenyl)ethanone (3',5'-Difluoroacetophenone), Calculated LogP = 1.48 |
| Quantified Difference | ΔLogP = +1.4762 (approx. 1.5 unit increase, corresponding to roughly a 30-fold increase in partition coefficient) |
| Conditions | Computational prediction using ChemScene's platform (method unspecified but typically based on atom/fragment contribution methods) |
Why This Matters
This ~1.5 unit increase in LogP translates to a substantially higher lipophilicity, which can be critical for optimizing a lead compound's ability to passively diffuse across cell membranes or penetrate the blood-brain barrier, making this specific building block a strategic choice for programs targeting intracellular or CNS applications.
